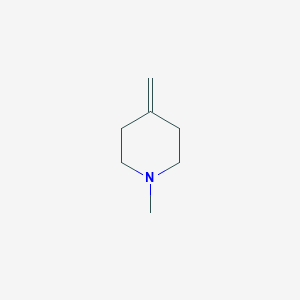

1-Methyl-4-methylenepiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-methylidenepiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-7-3-5-8(2)6-4-7/h1,3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLRMKKIFJFIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20159887 | |

| Record name | Piperidine, 1-methyl,4-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-28-8 | |

| Record name | Piperidine, 1-methyl,4-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-methyl,4-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-methylidenepiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methyl-4-methylenepiperidine chemical properties and reactivity

An In-Depth Technical Guide to 1-Methyl-4-methylenepiperidine: Chemical Properties and Reactivity

Introduction

This compound is a saturated heterocyclic compound featuring a piperidine ring N-substituted with a methyl group and an exocyclic methylene group at the C4 position. This structure, particularly the reactive exocyclic double bond, makes it a valuable and versatile intermediate in organic synthesis. It serves as a key building block for introducing the 1-methylpiperidine moiety into more complex molecular architectures, a common scaffold in a wide range of biologically active compounds and pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and core reactivity, offering field-proven insights for researchers and drug development professionals.

Chemical and Physical Properties

The physical properties of this compound and its common hydrochloride salt are summarized below. The free base is a liquid, while the hydrochloride salt is typically a solid, offering greater stability and ease of handling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N | (Calculated) |

| Molecular Weight | 111.18 g/mol | (Calculated) |

| Appearance | Liquid (Free Base) | General Knowledge |

| Boiling Point | Not available | |

| Density | Not available | |

| Hydrochloride Salt (C₇H₁₄ClN) | ||

| Molecular Weight | 147.64 g/mol | [1] |

| Appearance | Solid | [1] |

| ¹H NMR (DMSO-d₆, δ, ppm) | 11.35 (1H, s), 4.87 (2H, s), 3.40 (2H, m), 2.87 (2H, m), 2.71 (3H, s), 2.58 (2H, m), 2.40 (2H, m) | [1] |

Synthesis and Spectroscopic Characterization

The most common and efficient synthesis of this compound involves the Wittig reaction, utilizing the readily available 1-methyl-4-piperidone as the starting material.[1] This reaction converts the ketone carbonyl group into an exocyclic methylene group.

Experimental Protocol: Wittig Reaction

This protocol is adapted from established procedures for the olefination of ketones.[1]

Step 1: Ylide Formation

-

To a three-necked flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.32 mol) and toluene (1600 mL).

-

Cool the suspension to 10-20 °C.

-

Add potassium tert-butoxide (t-BuOK) (1.32 mol) in portions, maintaining the temperature between 10-20 °C.

-

Stir the resulting orange-red mixture at this temperature for 1 hour to ensure complete formation of the phosphonium ylide.

Step 2: Olefination

-

Continue to maintain the temperature at 10-20 °C and add 1-methyl-4-piperidone (0.884 mol) dropwise to the ylide suspension.

-

After the addition is complete, stir the reaction mixture at the same temperature for an additional hour.

-

Heat the reaction solution to 80 °C and concentrate under reduced pressure to yield a mixture of this compound and toluene.

Step 3: Isolation as Hydrochloride Salt

-

To the resulting mixture, add concentrated hydrochloric acid.

-

Remove the toluene by concentration to obtain this compound hydrochloride as a solid product. The reported yield for this step is approximately 85%.[1]

Caption: Synthetic workflow for this compound via Wittig reaction.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is highly characteristic. For the hydrochloride salt in DMSO-d₆, the exocyclic methylene protons appear as a singlet around 4.87 ppm.[1] The protons on the piperidine ring appear as multiplets between 2.40 and 3.40 ppm, while the N-methyl protons are a singlet at approximately 2.71 ppm.[1] The broad singlet at 11.35 ppm corresponds to the ammonium proton.[1]

-

¹³C NMR: Key signals include the sp² hybridized carbons of the methylene group (~140-150 ppm for the quaternary carbon and ~106-110 ppm for the CH₂) and the sp³ carbons of the piperidine ring and the N-methyl group.

-

Infrared (IR) Spectroscopy: A prominent C=C stretching vibration for the exocyclic double bond is expected around 1650 cm⁻¹. C-H stretching vibrations for the sp² hybridized carbons will appear just above 3000 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺) for the free base would be observed at m/z = 111. Common fragmentation patterns would involve loss of methyl or ethyl groups.

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the exocyclic double bond, which readily undergoes addition reactions typical of alkenes.

Catalytic Hydrogenation

The exocyclic double bond can be easily reduced to a methyl group via catalytic hydrogenation, yielding 1,4-dimethylpiperidine. This reaction is a standard transformation for converting alkenes to alkanes.

Causality: The reaction proceeds by the adsorption of both the alkene and hydrogen onto the surface of a metal catalyst (e.g., Palladium on carbon). This brings the reactants into close proximity, lowering the activation energy for the syn-addition of two hydrogen atoms across the double bond.

Typical Protocol:

-

Dissolve this compound in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (from balloon pressure to higher pressures in a Parr shaker) and stir at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the product.

Caption: Catalytic hydrogenation of the exocyclic double bond.

Hydrohalogenation

The addition of hydrogen halides (HCl, HBr, HI) across the double bond proceeds via an electrophilic addition mechanism. This reaction follows Markovnikov's Rule , where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the halide adds to the more substituted carbon.[2][3]

Mechanistic Rationale: The first step is the protonation of the double bond by the hydrogen halide.[3] This can form two possible carbocation intermediates. Path A leads to a more stable tertiary carbocation, while Path B leads to a less stable primary carbocation. The reaction proceeds preferentially through the lower-energy tertiary carbocation intermediate (Path A). The subsequent nucleophilic attack by the halide ion on this intermediate yields the final product, 4-halo-1,4-dimethylpiperidine.

Caption: Mechanism of hydrohalogenation, favoring the more stable tertiary carbocation.

Cycloaddition Reactions

The electron-rich exocyclic double bond of this compound can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes.[4][5] This provides a powerful route to construct complex polycyclic systems containing the piperidine ring.

Causality: The reaction involves the concerted interaction of the π-orbitals of the diene and the dienophile (the methylene group). The feasibility and rate of the reaction depend on the electronic nature of the diene. Electron-deficient dienes are typically required for efficient reaction with an electron-rich alkene like this compound (a Diels-Alder reaction with inverse electron demand).

Caption: General scheme for a [4+2] cycloaddition reaction.

Applications in Research and Drug Development

The this compound scaffold is an important precursor for various chemical entities. While its direct precursor, 1-methyl-4-piperidone, is a building block for numerous pharmaceuticals including antihistamines (Bamipine) and antipsychotics (Pimavanserin), the methylene derivative provides a unique reactive handle.[6] Its derivatives are explored in:

-

Medicinal Chemistry: As a starting material for creating spirocyclic compounds or for introducing a gem-dimethyl group at the 4-position after hydrogenation and further functionalization.

-

Material Science: As a monomer or building block for functional polymers.

-

Organic Synthesis: As a versatile intermediate that allows for the construction of complex heterocyclic systems. For example, it can be used in the synthesis of 4-methylenepiperidine hydrochloride, a starting material for various pharmaceutical syntheses.[1][7]

Conclusion

This compound is a synthetically valuable intermediate whose chemistry is defined by the reactivity of its exocyclic double bond. Through well-established reactions such as Wittig olefination for its synthesis, and subsequent transformations like hydrogenation, hydrohalogenation, and cycloaddition, it provides a reliable and versatile entry point to a diverse range of complex piperidine-containing molecules. A thorough understanding of its properties and reactivity is essential for its effective application in the fields of drug discovery, organic synthesis, and materials science.

References

-

Wikipedia. 1-Methyl-4-piperidone. [Link]

- Google Patents. Preparation method for 4-methylenepiperidine or acid addition salt thereof.

-

PubChem. 1-Methyl-4-(methylamino)piperidine. [Link]

-

PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

-

PubChem. 1-Methyl-4-piperidinemethanol. [Link]

- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

PubChem. 1-Methyl-4-piperidone. [Link]

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

NIST WebBook. 1-Methyl-4-phenyl-4-propionoxypiperidine. [Link]

- Google Patents.

-

Globe Thesis. The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. [Link]

-

SciSpace. Attempts to prepare 1-methyl-2-methoxypiperidine. the hydrogenation of certain pyridine derivatives. [Link]

-

PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]

-

PubChem. 4-Methylenepiperidine. [Link]

-

PubChem. 4-Methylenepiperidine hydrochloride. [Link]

-

University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

PubChem. N-Methylpiperidine. [Link]

-

PubChem. 1-Methyl-4-nitrosopiperazine. [Link]

-

MDPI. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. [Link]

-

PubChem. Piperidine, 1-methyl-4-phenyl-. [Link]

-

Master Organic Chemistry. Hydrohalogenation of Alkenes and Markovnikov's Rule. [Link]

-

ResearchGate. Fig. 2 [4 + 2] cycloaddition reaction of 1-methylocyclopentadiene and.... [Link]

-

YouTube. Alkene Reaction Mechanism - Hydrohalogenation. [Link]

-

Royal Society of Chemistry. Unexpected radical mechanism in a [4+1] cycloaddition reaction. [Link]

-

YouTube. 8.2 Hydrohalogenation of Alkenes | Organic Chemistry. [Link]

-

eCampusOntario Pressbooks. 3.2.1 – Hydrohalogenation of Alkenes. [Link]

Sources

- 1. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 7. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of 1-Methyl-4-methylenepiperidine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-Methyl-4-methylenepiperidine, a heterocyclic amine of interest in synthetic chemistry and drug development. The guide moves beyond a simple recitation of analytical techniques, instead offering a rationale-driven approach to the selection and interpretation of spectroscopic and spectrometric data. By integrating insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for researchers and scientists. Detailed experimental protocols, data interpretation strategies, and visual aids are included to ensure a thorough understanding of the elucidation process, emphasizing scientific integrity and logical reasoning at each step.

Introduction: The Significance of this compound

This compound is a tertiary amine belonging to the class of cyclic amines.[1] Its structure, featuring a piperidine ring with an exocyclic double bond, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds.[2] The precise characterization of this molecule is paramount to ensure the purity, efficacy, and safety of its downstream applications. The presence of the exocyclic double bond, a double bond where one carbon is part of a ring and the other is not, introduces specific spectroscopic signatures that are key to its identification.[3][4]

This guide will systematically deconstruct the molecule's structure through a multi-technique analytical approach. We will explore how each method provides a unique piece of the structural puzzle, and how, when combined, they offer an unambiguous confirmation of the identity of this compound.

The Analytical Workflow: A Strategy for Unambiguous Identification

The structural elucidation of an organic molecule is a deductive process. Our approach for this compound follows a logical progression, beginning with techniques that provide broad functional group information and moving towards those that offer detailed connectivity and spatial arrangement.

Sources

Spectroscopic Data Analysis of 1-Methyl-4-methylenepiperidine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 1-Methyl-4-methylenepiperidine (C₇H₁₃N, Mol. Wt.: 111.18 g/mol ). As a substituted piperidine, this compound is of interest in synthetic chemistry and drug development. This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind spectral features is explained, and validated protocols for data acquisition are presented, providing researchers and drug development professionals with a foundational guide for the structural elucidation of this and related N-heterocyclic compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms of this compound are systematically numbered. This convention will be used throughout the guide for spectral assignments.

Figure 1: Structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice for piperidine derivatives as it is a versatile solvent and its residual peak at 7.26 ppm serves as an internal reference.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Acquire data with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-220 ppm.

-

Use a proton-decoupled sequence to obtain singlets for all carbon atoms.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

-

¹H NMR Spectral Interpretation (Predicted)

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H8 (N-CH ₃) | ~2.3 | Singlet (s) | 3H | The methyl group on the nitrogen is deshielded by the electronegative nitrogen atom, appearing as a sharp singlet. This is consistent with data for N-methylpiperidine.[2] |

| H2, H6 (-CH ₂-N) | ~2.4 | Triplet (t) | 4H | Protons on carbons adjacent to the nitrogen (C2, C6) are deshielded. They are expected to appear as a triplet due to coupling with the adjacent C3/C5 protons. |

| H3, H5 (-CH ₂-C=) | ~2.2 | Triplet (t) | 4H | Protons on carbons adjacent to both the piperidine nitrogen and the exocyclic double bond (C3, C5). Their chemical shift is influenced by both groups. |

| H7 (=CH ₂) | ~4.7 | Singlet (s) | 2H | Vinylic protons of the exocyclic methylene group. These are significantly downfield due to the sp² hybridization of the carbon. They are expected to appear as a singlet as there are no adjacent protons to couple with. |

¹³C NMR Spectral Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to display six unique carbon signals.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C8 (C H₃-N) | ~46 | The N-methyl carbon signal typically appears in this region, consistent with data for N-methylpiperidine.[2] |

| C2, C6 (-C H₂-N) | ~55 | Carbons directly attached to the nitrogen are deshielded and appear in the 50-60 ppm range. |

| C3, C5 (-C H₂-C=) | ~35 | Allylic carbons adjacent to the double bond. |

| C7 (=C H₂) | ~106 | The terminal sp² carbon of the exocyclic methylene group is shielded relative to the quaternary carbon and appears around 106 ppm. |

| C4 (>C =CH₂) | ~148 | The quaternary sp² carbon of the exocyclic double bond is significantly deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid sample, the simplest method is to acquire the spectrum as a neat thin film. Place a single drop of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over the range of 4000-600 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

IR Spectral Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its key structural features.[3][4][5]

| Frequency (cm⁻¹) | Vibration Mode | Intensity | Interpretation |

| 3100-3000 | =C-H Stretch | Medium | Confirms the presence of sp² C-H bonds in the methylene (=CH₂) group. |

| 3000-2850 | C-H Stretch (sp³) | Strong | Arises from the C-H bonds of the piperidine ring and the N-methyl group.[4] |

| ~1650 | C=C Stretch | Medium | This is a key band indicating the presence of the exocyclic double bond. The frequency for an exocyclic C=C on a six-membered ring is typically around 1651 cm⁻¹.[6] |

| ~1465 | -CH₂- Bend (Scissoring) | Medium | Characteristic bending vibration for the methylene groups within the piperidine ring.[4] |

| 1250-1000 | C-N Stretch | Strong | Confirms the presence of the tertiary amine (C-N) functionality within the piperidine ring. |

| ~900 | =C-H Bend (Out-of-plane) | Strong | A strong band in this region is highly characteristic of a terminal C=CH₂ group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC-MS) system.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level is sufficient to cause ionization and characteristic fragmentation.[7]

-

Mass Analyzer: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 200.

MS Fragmentation Analysis (Predicted)

The mass spectrum is expected to show a molecular ion (M⁺) peak and several characteristic fragment ions. The fragmentation of N-alkyl piperidines is dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to a stable iminium ion.[8][9]

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 111 , corresponding to the molecular weight of C₇H₁₃N.

-

Major Fragmentation Pathway (Alpha-Cleavage): The most significant fragmentation is the cleavage of the C2-C3 or C5-C6 bond. This results in the loss of a C₄H₇ radical and the formation of a highly stable, resonance-stabilized iminium ion at m/z = 70 . This is predicted to be a very prominent peak in the spectrum.

Figure 2: Predicted primary fragmentation pathway for this compound under EI-MS.

| m/z Value | Proposed Fragment | Interpretation |

| 111 | [C₇H₁₃N]⁺ | Molecular Ion (M⁺) |

| 96 | [M - CH₃]⁺ | Loss of the N-methyl group. |

| 70 | [C₄H₈N]⁺ | Result of alpha-cleavage, a characteristic fragmentation of N-alkyl piperidines.[8] |

| 42 | [C₂H₄N]⁺ | A common fragment in N-methylated amines, corresponding to [CH₂=NCH₃]⁺. |

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound relies on the synergistic interpretation of all spectroscopic data. No single technique is sufficient on its own. The following workflow illustrates the logical process of structural elucidation.

Figure 3: Integrated workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic profile of this compound is distinct and allows for its unambiguous identification. The ¹H and ¹³C NMR spectra establish the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of the key exocyclic alkene and tertiary amine functional groups. Finally, mass spectrometry confirms the molecular weight and shows a characteristic fragmentation pattern dominated by alpha-cleavage, which is a hallmark of N-alkyl piperidines. This integrated analysis provides a robust and self-validating method for the structural confirmation of this compound.

References

- Vertex AI Search. (n.d.). The features of IR spectrum.

- ChemicalBook. (n.d.). 1-Methyl-4-piperidone(1445-73-4) 1H NMR spectrum.

- BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

- Sigma-Aldrich. (n.d.). Piperidine nmr.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- National Institute of Standards and Technology. (n.d.). Piperidine, 1-methyl-. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). N-Methylpiperidine(626-67-5) 13C NMR spectrum.

- Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

- 1. Piperidine nmr | Sigma-Aldrich [sigmaaldrich.com]

- 2. N-Methylpiperidine(626-67-5) 13C NMR spectrum [chemicalbook.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Piperidine, 1-methyl- [webbook.nist.gov]

An In-depth Technical Guide to Interpreting the ¹H NMR Spectrum of 1-Methyl-4-methylenepiperidine

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Methyl-4-methylenepiperidine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed spectral analysis. We will explore the theoretical basis for the observed chemical shifts, multiplicities, and coupling constants, offering a robust framework for understanding the NMR spectroscopy of saturated nitrogen-containing heterocycles with exocyclic unsaturation.

Introduction: The Structural Significance of this compound

This compound is a substituted piperidine derivative of interest in synthetic organic chemistry and medicinal chemistry. The piperidine moiety is a common scaffold in many pharmaceuticals, and understanding its conformational behavior and electronic environment is crucial for drug design and development. The presence of an N-methyl group and an exocyclic methylene group introduces distinct features in its ¹H NMR spectrum, providing a valuable case study for spectral interpretation.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships. This guide will walk through a systematic interpretation of the ¹H NMR spectrum of this compound, correlating spectral data with its molecular structure.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure the acquisition of a high-resolution ¹H NMR spectrum, a standardized experimental protocol is paramount. The following steps outline a best-practice approach for sample preparation and data acquisition.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For the hydrochloride salt, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be more appropriate.

-

Sample Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

A standard workflow for acquiring a ¹H NMR spectrum is depicted below.

Figure 1: A generalized workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Structural Analysis of this compound

The structure of this compound features several distinct proton environments, which will give rise to separate signals in the ¹H NMR spectrum.

Figure 2: Structure of this compound with proton environments labeled. Note that for simplicity, not all protons are explicitly drawn, but the labels indicate the different types of protons.

There are four distinct proton environments in this compound:

-

Hₐ (and H'ₐ): The four protons on the carbons adjacent to the nitrogen (C2 and C6).

-

Hₑ: The three protons of the N-methyl group.

-

Hₓ: The four protons on the carbons adjacent to the methylene-bearing carbon (C3 and C5).

-

Hₒ: The two vinylic protons of the exocyclic methylene group.

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is summarized in the table below. The chemical shifts are estimated based on data from similar compounds and general principles of NMR spectroscopy. For instance, ¹H NMR data for N-methylpiperidine shows the N-methyl protons around 2.23 ppm and the alpha-protons to the nitrogen at approximately 2.33 ppm.[1] The protons on the exocyclic double bond are expected to appear in the vinylic region, typically between 4.5 and 5.5 ppm. A patent for the synthesis of 4-methylenepiperidine hydrochloride provides some experimental data, showing the methylene protons at 4.87 ppm and other ring protons at various shifts in DMSO-d₆.[2]

| Protons | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Hₐ & H'ₐ | 4H | ~2.4 | Triplet | ~5-7 | Protons on C2 and C6 are adjacent to the nitrogen and the C3/C5 protons. The electron-withdrawing effect of the nitrogen deshields these protons. They are coupled to the two protons on C3 and C5, respectively. |

| Hₑ | 3H | ~2.3 | Singlet | - | The protons of the N-methyl group are not coupled to any other protons, hence they appear as a singlet. |

| Hₓ | 4H | ~2.2 | Triplet | ~5-7 | Protons on C3 and C5 are adjacent to the C2/C6 protons and the sp² carbon of the methylene group. They are coupled to the two protons on C2 and C6, respectively. |

| Hₒ | 2H | ~4.7 | Singlet (broad) | - | These are the vinylic protons of the exocyclic methylene group. Due to free rotation and minimal coupling to neighboring protons, they often appear as a broad singlet. |

Detailed Analysis of Chemical Shifts

-

Vinylic Protons (Hₒ): The signal for the exocyclic methylene protons is expected to be the most downfield, appearing around 4.7 ppm. This is a characteristic region for vinylic protons.

-

Alpha-Protons to Nitrogen (Hₐ & H'ₐ): The protons on the carbons directly attached to the nitrogen atom (C2 and C6) are deshielded due to the inductive effect of the electronegative nitrogen. Their chemical shift is predicted to be around 2.4 ppm.

-

N-Methyl Protons (Hₑ): The protons of the methyl group attached to the nitrogen will appear as a singlet at approximately 2.3 ppm. This is a typical chemical shift for an N-methyl group in a saturated heterocyclic system.[1]

-

Ring Protons (Hₓ): The protons on C3 and C5 are slightly more shielded than those on C2 and C6, and their chemical shift is predicted to be around 2.2 ppm.

Multiplicity and Coupling Constants

-

The signals for the protons on C2/C6 and C3/C5 are expected to be triplets, as they are each coupled to two neighboring protons. The coupling constant (J) should be in the range of 5-7 Hz, which is typical for vicinal coupling in a six-membered ring that is undergoing rapid chair-to-chair interconversion at room temperature.

-

The N-methyl protons and the exocyclic methylene protons are expected to be singlets as they have no adjacent protons to couple with. The methylene proton signal may be broadened due to conformational exchange.

Conclusion

The ¹H NMR spectrum of this compound provides a clear fingerprint of its molecular structure. By analyzing the chemical shifts, integration, and multiplicities of the signals, we can confidently assign each resonance to a specific set of protons in the molecule. This guide has provided a detailed, step-by-step interpretation of the spectrum, grounded in the fundamental principles of NMR spectroscopy and supported by data from related compounds. This analytical approach is fundamental for the structural verification and purity assessment of this and similar compounds in a research and development setting.

References

-

PubChem. Piperidine. National Center for Biotechnology Information. [Link][3]

-

Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. [2]

-

Reich, H. J. ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Methyl-4-methylenepiperidine

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-methyl-4-methylenepiperidine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established principles of NMR spectroscopy to offer a robust understanding of the molecule's spectral characteristics. In the absence of a publicly available experimental spectrum for this compound, this guide employs a computational prediction approach, rigorously validated through comparative analysis with structurally analogous compounds.

Introduction: The Structural Significance of this compound

This compound is a saturated heterocyclic compound featuring a piperidine ring N-alkylated with a methyl group and substituted with an exocyclic methylene group at the C4 position. This structural motif is of interest in medicinal chemistry and organic synthesis. The precise characterization of such molecules is paramount, and ¹³C NMR spectroscopy stands as a cornerstone technique for elucidating molecular structure, providing invaluable information about the electronic environment of each carbon atom.

Understanding the ¹³C NMR spectrum is crucial for confirming the identity and purity of synthesized this compound and for studying its conformational dynamics and reactivity. This guide addresses the challenge of spectral assignment when experimental data is not readily accessible, demonstrating a methodology that combines computational prediction with empirical data from related structures to arrive at a confident assignment.

Methodology: A Predictive and Comparative Approach

Given the unavailability of a public experimental ¹³C NMR spectrum for this compound, a computational prediction was performed using a validated machine learning-based algorithm.[1] This approach calculates the chemical shifts based on the molecular structure, providing a theoretical spectrum.

To ensure the trustworthiness and accuracy of the predicted data, a comparative analysis was conducted using experimental ¹³C NMR data for three structurally related piperidine derivatives:

-

N-Methylpiperidine: To isolate the effect of the N-methyl group on the piperidine ring.

-

4-Methylpiperidine: To understand the influence of a substituent at the C4 position.

-

1-Methyl-4-piperidone: To observe the electronic effect of a sp²-hybridized carbon at the C4 position, albeit a carbonyl group.

This comparative framework allows for a logical and scientifically sound assignment of the predicted chemical shifts for this compound, grounding the theoretical data in established experimental observations.

Experimental Protocol for ¹³C NMR Data Acquisition (General)

For the reference compounds, ¹³C NMR spectra are typically acquired using a high-field NMR spectrometer (e.g., 400 MHz for ¹H) with the following general parameters:

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.5-1.0 Hz) and Fourier transformed. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Predicted ¹³C NMR Chemical Shifts and Assignments

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 1. The carbon atoms are numbered as shown in the molecular structure diagram below.

Caption: Molecular structure of this compound with carbon numbering for NMR assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 / C6 | 55.8 |

| C3 / C5 | 35.1 |

| C4 | 148.2 |

| C7 (N-CH₃) | 46.5 |

| C8 (=CH₂) | 107.3 |

Analysis and Justification of Chemical Shifts

The predicted chemical shifts are justified by comparing them with the experimental data of the reference compounds (Table 2). This analysis provides insights into the electronic effects of the N-methyl and exocyclic methylene groups.

Table 2: Comparative ¹³C NMR Data (Experimental) of Related Piperidines

| Carbon Atom | This compound (Predicted) | N-Methylpiperidine[2] | 4-Methylpiperidine[3] | 1-Methyl-4-piperidone[4] |

| C2 / C6 | 55.8 | 56.8 | 47.1 | 55.1 |

| C3 / C5 | 35.1 | 26.5 | 35.5 | 41.1 |

| C4 | 148.2 | 24.5 | 31.7 | 209.1 |

| N-CH₃ | 46.5 | 47.0 | - | 45.8 |

| Other | 107.3 (=CH₂) | - | 22.5 (4-CH₃) | - |

Analysis Workflow

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Methyl-4-methylenepiperidine

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-Methyl-4-methylenepiperidine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways, offering insights into the structural elucidation of this and related N-methylated piperidine compounds.

Introduction: The Significance of this compound

This compound, with a molecular formula of C7H13N and a molecular weight of 111.18 g/mol , is a derivative of piperidine.[1] The piperidine ring is a common scaffold in a vast array of pharmaceuticals and biologically active compounds. Understanding the mass spectral behavior of its derivatives is crucial for their identification and characterization in various matrices, from synthetic reaction mixtures to biological samples. This guide will focus on predicting the fragmentation of this compound under electron ionization (EI), a common and highly informative mass spectrometry technique.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, a molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M•+).[2] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments. The pattern of these fragments provides a unique "fingerprint" of the molecule's structure. Key fragmentation mechanisms include alpha-cleavage, inductive cleavage, and rearrangement reactions.[3][4][5]

Predicted Fragmentation Pathways of this compound

The structure of this compound offers several potential sites for fragmentation. The presence of a tertiary amine and an exocyclic double bond will be the primary drivers of its fragmentation pattern.

The Molecular Ion

The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 111.

Alpha-Cleavage: The Dominant Fragmentation Pathway

Alpha-cleavage is a characteristic fragmentation of amines, where a bond adjacent to the nitrogen atom is broken.[4][5] For this compound, there are two primary sites for alpha-cleavage:

-

Loss of a Methyl Radical: Cleavage of the N-CH3 bond results in the loss of a methyl radical (•CH3, 15 Da), leading to a stable, resonance-stabilized ion at m/z 96 . This is predicted to be a very prominent peak in the spectrum.

-

Ring Opening: Cleavage of the C2-C3 or C5-C6 bond within the piperidine ring, alpha to the nitrogen, will lead to the formation of a resonance-stabilized acyclic ion. This pathway is common in cyclic amines. The initial ring opening would produce an ion at m/z 111, which can then undergo further fragmentation. A subsequent cleavage can lead to the formation of a stable iminium ion. For instance, cleavage of the C2-C3 bond followed by cleavage of the C4-C5 bond would lead to the formation of a fragment at m/z 70 .

Retro-Diels-Alder (RDA) Reaction

The presence of the exocyclic double bond in the six-membered ring makes a retro-Diels-Alder (RDA) reaction a plausible fragmentation pathway. This concerted reaction would involve the cleavage of two bonds in the ring, resulting in the formation of two smaller, stable neutral and charged species. The RDA fragmentation of the molecular ion (m/z 111) would lead to the formation of a diene and an enamine. The charge can be retained on either fragment. If the charge is retained on the nitrogen-containing fragment, it would result in an ion at m/z 57 .

Other Potential Fragmentations

-

Loss of Ethylene: Following the initial ring opening, the resulting acyclic ion could lose a molecule of ethylene (C2H4, 28 Da), leading to a fragment at m/z 83 .

-

Fragments from the Piperidine Ring: Smaller fragments characteristic of the piperidine ring itself may also be observed at lower m/z values, such as m/z 42 and 43 , corresponding to C3H6N+ and C3H7N+ respectively.

Summary of Predicted Key Fragments

The following table summarizes the predicted major fragment ions for this compound in EI-MS.

| m/z | Proposed Fragment Ion | Proposed Structure | Fragmentation Pathway |

| 111 | Molecular Ion [C7H13N]•+ | This compound radical cation | Ionization |

| 96 | [M - CH3]+ | [C6H10N]+ | Alpha-cleavage (loss of methyl radical) |

| 83 | [M - C2H4]+ | [C5H9N]+ | Ring opening followed by loss of ethylene |

| 70 | [C4H8N]+ | Iminium ion | Alpha-cleavage (ring opening and subsequent cleavage) |

| 57 | [C3H7N]+ | Enamine radical cation | Retro-Diels-Alder Reaction |

| 42 | [C2H4N]+ | Aziridinium ion | Further fragmentation of the piperidine ring |

Experimental Workflow for Mass Spectrometry Analysis

For researchers aiming to confirm these predictions, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injection Mode: Split injection.

-

Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the key fragment ions. Compare the observed fragmentation pattern with the predictions outlined in this guide.

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary predicted fragmentation pathways of this compound.

Caption: Predicted Fragmentation of this compound.

Conclusion

The fragmentation pattern of this compound under electron ionization is predicted to be dominated by alpha-cleavage, leading to a prominent peak at m/z 96 due to the loss of a methyl group. A retro-Diels-Alder reaction is also anticipated, producing a characteristic ion at m/z 57. Further fragmentation of the piperidine ring will likely result in ions at m/z 83 and 70. This in-depth analysis provides a robust framework for the identification and structural confirmation of this compound and can serve as a valuable reference for the analysis of related N-alkylated piperidine derivatives in various scientific and industrial applications.

References

-

1-Methyl-4-piperidone - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

4,4'-Trimethylenebis(1-methylpiperidine) - NIST WebBook. (n.d.). Retrieved January 6, 2026, from [Link]

-

Mass Spectrometry - MSU chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

-

1-Methyl-4-methylidenepiperidine - NIST WebBook. (n.d.). Retrieved January 6, 2026, from [Link]

-

Piperidine, 1-methyl-4-phenyl- | C12H17N | CID 202391 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 6, 2026, from [Link]

-

Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

Piperidine, 1-methyl- - NIST WebBook. (n.d.). Retrieved January 6, 2026, from [Link]

- Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents. (n.d.).

-

Piperidine, 1-methyl- - NIST WebBook. (n.d.). Retrieved January 6, 2026, from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved January 6, 2026, from [Link]

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns - YouTube. (2020, December 17). Retrieved January 6, 2026, from [Link]

-

Mass Spectrometry: Fragmentation Mechanisms - YouTube. (2016, September 15). Retrieved January 6, 2026, from [Link]

-

1'-Methyl-1,4'-bipiperidine | C11H22N2 | CID 870793 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

predicting likely fragments in a mass spectrum - YouTube. (2023, February 3). Retrieved January 6, 2026, from [Link]

-

Piperidine, 4-methyl- - NIST WebBook. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

reactivity of the exocyclic double bond in 1-Methyl-4-methylenepiperidine

An In-Depth Technical Guide to the Reactivity of the Exocyclic Double Bond in 1-Methyl-4-methylenepiperidine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Exocyclic Methylene Group

In the landscape of medicinal chemistry and synthetic organic chemistry, the piperidine scaffold is a cornerstone, present in a vast number of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and the ability to be functionalized make it an ideal framework for drug design.[2] this compound represents a particularly valuable derivative. Its exocyclic double bond is not merely a structural feature but a reactive handle—a gateway for a multitude of chemical transformations. This guide provides an in-depth exploration of the synthesis and reactive potential of this versatile building block, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present robust protocols designed for reproducibility and validation.

Synthesis: Forging the Key Intermediate

The most direct and widely employed method for synthesizing this compound is the Wittig reaction, starting from the commercially available 1-Methyl-4-piperidone.[3] This olefination reaction is highly reliable and efficient for converting a ketone into an alkene.

The causality behind this choice is clear: the Wittig reaction is exceptionally chemoselective for carbonyls, proceeds under relatively mild conditions, and the phosphonium ylide can be generated in situ. The strong base required to deprotonate the phosphonium salt, typically an organolithium reagent or a strong alkoxide like potassium tert-butoxide (t-BuOK), abstracts a proton from the carbon adjacent to the phosphorus, creating the nucleophilic ylide that readily attacks the electrophilic carbonyl carbon of the piperidone.

Diagram: The Wittig Olefination Pathway

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Wittig Synthesis of this compound

This protocol is adapted from established industrial procedures, designed for high yield and purity.[3]

Materials:

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (t-BuOK)

-

Toluene (anhydrous)

-

1-Methyl-4-piperidone

-

Concentrated Hydrochloric Acid (HCl)

-

Nitrogen gas supply

Procedure:

-

Vessel Preparation: To a dry, three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add Methyltriphenylphosphonium bromide (1.5 equivalents) and anhydrous toluene.

-

Ylide Formation: Begin stirring the suspension and purge the flask with nitrogen. Cool the mixture to 10-20°C using an ice bath.

-

Add potassium tert-butoxide (1.5 equivalents) portion-wise, ensuring the temperature remains between 10-20°C. A characteristic orange-yellow color indicates ylide formation.

-

Stir the mixture at this temperature for 1 hour to ensure complete ylide generation.

-

Wittig Reaction: Slowly add 1-Methyl-4-piperidone (1.0 equivalent) dropwise via a syringe or dropping funnel, maintaining the reaction temperature at 10-20°C.

-

After the addition is complete, continue stirring at the same temperature for an additional hour.

-

Work-up and Isolation: Warm the reaction mixture to 80°C and concentrate it under reduced pressure to remove a significant portion of the toluene. This will yield a mixture of the product and triphenylphosphine oxide.

-

Cool the mixture and add concentrated HCl. This step protonates the product, forming the hydrochloride salt which is soluble in the aqueous phase, separating it from the non-polar triphenylphosphine oxide byproduct.

-

Remove the remaining toluene by concentration to afford this compound hydrochloride. A typical yield for this process is approximately 85%.[3]

Core Reactivity of the Exocyclic Double Bond

The exocyclic C=C bond in this compound is electron-rich and sterically accessible, making it susceptible to a range of addition reactions. Its reactivity is the key to its utility as a versatile synthetic intermediate.

Diagram: Major Reaction Pathways

Caption: Key transformations of the exocyclic double bond.

Catalytic Hydrogenation: Saturation to Dimethylpiperidine

Hydrogenation of the exocyclic double bond is a straightforward reduction to the corresponding saturated alkane. This reaction is typically performed using a heterogeneous catalyst.

Causality & Protocol Insights:

-

Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective and common choice for alkene hydrogenation due to its high activity and cost-effectiveness. Platinum oxide (PtO₂) can also be used, often under milder conditions.

-

Stereochemistry: The reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. For this achiral substrate, the product is simply 1,4-dimethylpiperidine.

Experimental Protocol: Catalytic Hydrogenation

-

Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Catalyst Addition: Carefully add 5-10% Pd/C catalyst (typically 1-5 mol% loading) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, evacuate the air, and introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Reaction: Agitate the mixture at room temperature. Monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Remove the solvent under reduced pressure to yield 1,4-dimethylpiperidine.

Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis

The hydroboration-oxidation sequence is a powerful two-step process to synthesize alcohols from alkenes with anti-Markovnikov regioselectivity.[4][5][6] This is arguably one of the most important reactions for functionalizing this compound, as it produces the primary alcohol, (1-Methylpiperidin-4-yl)methanol.

Mechanistic Causality:

-

Hydroboration Step: Borane (BH₃), typically used as a complex with THF, adds across the double bond in a concerted, single-step reaction.[7] The boron atom, being the electrophilic center, adds to the less substituted carbon (the methylene carbon) due to both steric and electronic reasons. The hydrogen adds to the more substituted carbon. This occurs with syn-stereochemistry.[4][7]

-

Oxidation Step: The resulting organoborane is oxidized with hydrogen peroxide in the presence of a base (e.g., NaOH). The C-B bond is replaced by a C-O bond with retention of configuration. The net result is the syn-addition of H and OH across the double bond, with the OH group on the less substituted carbon.

Diagram: Hydroboration-Oxidation Mechanism

Caption: Mechanism of anti-Markovnikov alcohol formation.

Experimental Protocol: Hydroboration-Oxidation

-

Hydroboration: To a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0°C, add a 1.0 M solution of BH₃·THF (approx. 0.4 eq, as each BH₃ can react with three alkene molecules) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Oxidation: Cool the mixture back to 0°C. Cautiously add 3M aqueous NaOH, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂), ensuring the temperature does not exceed 25°C.

-

Stir the mixture at room temperature for 1-2 hours or until the oxidation is complete.

-

Work-up: Separate the aqueous and organic layers. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography or distillation to obtain pure (1-Methylpiperidin-4-yl)methanol.

Cycloaddition Reactions: Building Spirocyclic Systems

The exocyclic double bond can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), though its reactivity is moderate compared to alkenes bearing electron-withdrawing groups.[8] These reactions are synthetically valuable as they can rapidly construct complex spirocyclic systems, where the piperidine ring shares one carbon with a newly formed six-membered ring.

Causality & Considerations:

-

Reaction Type: The reaction is a concerted, pericyclic process.[8]

-

Partners: To facilitate the reaction, an electron-rich diene would be preferred, or the reaction may require thermal or Lewis acid catalysis to proceed at a reasonable rate.

-

Synthetic Value: This pathway provides access to novel molecular scaffolds relevant to drug discovery.

Quantitative Data Summary

The following table summarizes expected outcomes for the key reactions discussed. Yields are representative and can be optimized based on specific conditions and scale.

| Reaction | Reagents | Product | Typical Yield | Reference / Principle |

| Wittig Synthesis | Ph₃PCH₃Br, t-BuOK, Toluene | This compound HCl | ~85% | [3] |

| Catalytic Hydrogenation | H₂, Pd/C, EtOH | 1,4-Dimethylpiperidine | >95% | Standard procedure for alkene hydrogenation |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | (1-Methylpiperidin-4-yl)methanol | 70-90% | Established anti-Markovnikov hydration method[5][7] |

| Hydrohalogenation (HCl) | HCl in Ether | 4-Chloro-1,4-dimethylpiperidine | Varies | Follows Markovnikov's rule |

Conclusion: A Versatile Scaffold for Drug Discovery

The provides a rich platform for chemical diversification. Through well-established reactions such as hydrogenation, hydroboration-oxidation, and cycloadditions, this simple starting material can be converted into a wide array of functionalized piperidine derivatives. These products serve as crucial intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients targeting the central nervous system and other biological targets.[9][10] A thorough understanding of the principles governing the reactivity of this exocyclic bond is essential for any scientist working in pharmaceutical development and modern organic synthesis.

References

-

1-Methyl-4-piperidone - Wikipedia . Wikipedia. [Link]

- Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents.

-

Synthesis of 1-Methyl-4,4-diphenylpiperidine - PrepChem.com . PrepChem.com. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

-

[6 + 4] Cycloaddition Reactions . Organic Reactions. [Link]

-

Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - American Chemical Society . American Chemical Society Publications. [Link]

-

Hydroboration - Oxidation Reaction Mechanism - YouTube . YouTube. [Link]

- Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents.

-

1-Methyl-4-(methylamino)piperidine | C7H16N2 | CID 566323 - PubChem . National Center for Biotechnology Information. [Link]

-

Hydroboration Oxidation of Alkenes - Master Organic Chemistry . Master Organic Chemistry. [Link]

-

13.3: Cycloaddition Reactions - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Hydroboration Oxidation Mechanism of Alkenes - BH3, THF, H2O2, OH- Organic Chemistry . YouTube. [Link]

-

1-Methyl-4,4'-bipiperidine | C11H22N2 | CID 7183041 - PubChem . National Center for Biotechnology Information. [Link]

-

Hydroboration of 1-methylcyclopentene using B_(2)D_(6), followed by treatment . Doubtnut. [Link]

-

Unexpected radical mechanism in a [4+1] cycloaddition reaction - RSC Publishing . Royal Society of Chemistry. [Link]

-

Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains - MDPI . MDPI. [Link]

-

8.6: Hydration of Alkenes - Addition of H₂O by Hydroboration - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Piperidine, 1-methyl-4-phenyl- | C12H17N | CID 202391 - PubChem - NIH . National Center for Biotechnology Information. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

- 10. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Computational Modeling and Conformational Analysis of 1-Methyl-4-methylenepiperidine

Abstract

This technical guide provides a comprehensive framework for the computational modeling and conformational analysis of 1-Methyl-4-methylenepiperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role of molecular conformation in biological activity, this document outlines a robust, multi-faceted computational approach, grounded in Density Functional Theory (DFT), to elucidate the conformational landscape of this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for conducting a thorough conformational analysis. The methodologies described herein are designed to be self-validating, integrating computational predictions with principles of experimental spectroscopic validation.

Introduction: The Significance of this compound and its Conformational Dynamics

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its inherent conformational flexibility, largely dictated by the chair-boat and ring-inversion equilibria, plays a pivotal role in determining the molecule's three-dimensional shape and, consequently, its interaction with biological targets. This compound, a derivative of this important heterocyclic system, presents a unique conformational challenge due to the interplay between the N-methyl group and the exocyclic methylene group.

The orientation of the N-methyl group (axial vs. equatorial) and the potential for ring puckering significantly influence the molecule's steric and electronic properties. A comprehensive understanding of the conformational preferences and the energy barriers between different conformers is paramount for rational drug design, enabling the optimization of ligand-receptor interactions and the prediction of pharmacokinetic and pharmacodynamic properties. Computational modeling offers a powerful and cost-effective avenue to explore this conformational space in detail, providing insights that can guide synthetic efforts and biological evaluation.

This guide will delve into the application of DFT calculations to predict the stable conformers of this compound, quantify their relative energies, and analyze their geometric and electronic features. Furthermore, we will discuss the importance of validating these computational predictions against experimental data, a crucial step in ensuring the accuracy and reliability of the theoretical models.

Theoretical Framework and Computational Methodology

The conformational analysis of this compound is approached using a combination of molecular mechanics and quantum mechanical methods, primarily DFT. This tiered approach allows for an efficient exploration of the potential energy surface while maintaining a high level of theoretical accuracy for the final energy and geometry calculations.

The Rationale for a DFT-Based Approach

Density Functional Theory has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, particularly for systems of this size.[1][2] Functionals such as B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-31G* or 6-311+G(d,p)), have been shown to provide reliable geometries and relative energies for organic molecules, including piperidine derivatives.[1] The choice of functional and basis set is a critical experimental parameter that should be guided by the specific properties being investigated and validated against experimental benchmarks where possible.

Key Conformational Isomers of this compound

The primary conformational isomers of this compound arise from the chair conformation of the piperidine ring and the orientation of the N-methyl group. The two principal chair conformers are:

-

N-Methyl Equatorial Chair: The methyl group attached to the nitrogen atom occupies an equatorial position.

-

N-Methyl Axial Chair: The methyl group attached to the nitrogen atom occupies an axial position.

While the chair conformation is generally the most stable for six-membered rings, other conformers, such as the twist-boat , can also exist and may be relevant in certain environments or upon binding to a receptor. A thorough conformational search should, therefore, also consider these higher-energy structures.

Experimental Protocol: A Step-by-Step Guide to Conformational Analysis

This section provides a detailed workflow for the computational conformational analysis of this compound.

Step 1: Initial Structure Generation and Conformational Search

-

Construct the 2D structure of this compound using a molecular editor.

-

Generate initial 3D coordinates for the key conformers (N-methyl equatorial and axial chair, and a twist-boat conformer).

-

Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a broader range of low-energy conformers. This step is crucial for ensuring that no significant conformers are overlooked.

Step 2: Geometry Optimization and Frequency Calculations (DFT)

-

Select the lowest energy conformers from the molecular mechanics search for further refinement with DFT.

-

Perform geometry optimization for each selected conformer using a chosen DFT functional and basis set (e.g., B3LYP/6-31G*). This will locate the minimum energy structure for each conformer on the potential energy surface.

-

Conduct frequency calculations at the same level of theory. This serves two critical purposes:

-

To confirm that the optimized structures are true minima (i.e., have no imaginary frequencies).

-

To obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies, which are necessary for calculating accurate relative free energies.

-

Step 3: Single-Point Energy Refinement

-

To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)). This approach, known as a two-step optimization/energy calculation, often provides a good compromise between accuracy and computational expense.

Step 4: Analysis of Results

-

Calculate the relative energies (including ZPVE and thermal corrections) of all optimized conformers to determine their relative populations at a given temperature using the Boltzmann distribution.

-

Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformers to understand the structural consequences of the different N-methyl orientations.

-

Visualize the optimized structures and their vibrational modes to gain further insight into their dynamic behavior.

Visualization of the Computational Workflow

The following diagram illustrates the key stages of the computational workflow for the conformational analysis of this compound.

Caption: A flowchart illustrating the computational workflow for the conformational analysis of this compound.

Predicted Conformational Landscape and Data Presentation

Based on established principles of piperidine conformational analysis, the N-methyl equatorial chair conformer is predicted to be the global minimum energy structure. The axial conformer is expected to be slightly higher in energy due to 1,3-diaxial interactions between the N-methyl group and the axial hydrogens on the ring. The twist-boat conformer is anticipated to be significantly higher in energy.

The quantitative results of the DFT calculations should be summarized in a clear and concise table for easy comparison.

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Free Energy (kcal/mol) at 298.15 K | Key Dihedral Angles (°) |

| N-Methyl Equatorial Chair | 0.00 | 0.00 | C2-N1-C6-C5: ~ -55 |

| N-Methyl Axial Chair | Calculated Value | Calculated Value | C2-N1-C6-C5: ~ 55 |

| Twist-Boat | Calculated Value | Calculated Value | Varies |

Note: The values in this table are placeholders and would be populated with the actual results from the DFT calculations.

Experimental Validation: Bridging Theory and Reality

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The chemical shifts and coupling constants of the ring protons are highly sensitive to their axial or equatorial orientation. The equatorial protons typically resonate at a lower field (higher ppm) than their axial counterparts. The coupling constants between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons also have characteristic ranges, which can be used to infer the dominant conformation in solution. For this compound, the exocyclic methylene protons would appear as a singlet, and the N-methyl protons would also be a singlet.

-

¹³C NMR: The chemical shifts of the ring carbons are also conformation-dependent. The carbon bearing an axial substituent is typically shielded (lower ppm) compared to when the substituent is equatorial (the γ-gauche effect).

Infrared (IR) Spectroscopy

The vibrational frequencies calculated from the DFT frequency analysis can be compared with experimental IR spectra. The C-H stretching frequencies and the fingerprint region are particularly useful for identifying the presence of specific functional groups and for distinguishing between different conformers. For this compound, characteristic peaks would include the C=C stretch of the methylene group and the C-N stretching vibrations. An IR spectrum for the closely related N-methylpiperidine is available in the NIST Chemistry WebBook.[3]

Conclusion: A Framework for Confident Conformational Analysis

This technical guide has presented a comprehensive and scientifically rigorous approach to the computational modeling and conformational analysis of this compound. By following the outlined DFT-based protocol, researchers can gain valuable insights into the conformational preferences, relative energies, and structural features of this important heterocyclic molecule. The emphasis on a structured workflow, from initial conformational searching to detailed analysis and the principles of experimental validation, ensures the generation of reliable and trustworthy computational data. This knowledge is instrumental in advancing drug discovery and development efforts by providing a deeper understanding of the structure-activity relationships of piperidine-based compounds.

References

-

Damou, M., et al. (2025). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. Structural Chemistry. [Link]

-

Schleyer, P. v. R., et al. (2011). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry. [Link]

-

1-Methyl-4-piperidone - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach | Request PDF. (2025). ResearchGate. [Link]

-

Density functional theory study of piperidine and diazocine compounds. (2008). Journal of Hazardous Materials. [Link]

-

1-Methyl-4-(methylamino)piperidine | C7H16N2 | CID 566323 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

- Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents. (n.d.).

-

Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy - PubMed. (2020). Physical Chemistry Chemical Physics. [Link]

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - NIH. (2022). ACS Omega. [Link]

-

Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. (2021). Physical Chemistry Chemical Physics. [Link]

-

Piperidine, 1-methyl- - the NIST WebBook. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

potential biological activities of 1-Methyl-4-methylenepiperidine derivatives

An In-Depth Technical Guide to the Potential Biological Activities of 1-Methyl-4-methylenepiperidine Derivatives

Introduction: The Piperidine Scaffold in Modern Drug Discovery